2-Chloro-2-methoxypropane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
61976-72-5 |
|---|---|
Molecular Formula |
C4H9ClO |
Molecular Weight |
108.57 g/mol |
IUPAC Name |
2-chloro-2-methoxypropane |
InChI |
InChI=1S/C4H9ClO/c1-4(2,5)6-3/h1-3H3 |
InChI Key |
UIDDHBVQWPHZHF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(OC)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Chloro 2 Methoxypropane
Direct Synthetic Routes to 2-Chloro-2-methoxypropane
Direct synthetic routes involve the formation of this compound in a single key step from closely related precursors. These methods are often favored for their atom economy and procedural simplicity.
The direct chlorination of saturated ethers like 2-methoxypropane (B122115) via free-radical pathways represents a potential, though often less selective, synthetic route. This method typically involves the reaction of the ether with a chlorinating agent, such as chlorine gas (Cl₂), initiated by ultraviolet (UV) light or heat.
The mechanism proceeds through a radical chain reaction involving initiation, propagation, and termination steps. The key propagation step involves the abstraction of a hydrogen atom from the 2-methoxypropane molecule by a chlorine radical, followed by the reaction of the resulting carbon-centered radical with Cl₂.
Regioselectivity: Free-radical chlorination is notoriously difficult to control. masterorganicchemistry.com In the case of 2-methoxypropane, there are multiple types of hydrogen atoms that can be abstracted: primary (C1 and the methyl group of the methoxy (B1213986) moiety) and tertiary (C2). The stability of the resulting radical intermediate dictates the major product. A tertiary radical is more stable than a primary radical, suggesting that abstraction of the hydrogen from the C2 position is favored. chemistrysteps.com However, the statistical probability (six primary hydrogens vs. one tertiary hydrogen) and the activating effect of the adjacent oxygen atom can lead to a mixture of chlorinated products, including 1-chloro-2-methoxypropane (B1656727) and 2-chloro-1-methoxypropane. The reaction's lack of high selectivity for a single product makes it a less refined or "advanced" method for the specific synthesis of pure this compound. masterorganicchemistry.commasterorganicchemistry.com
A more prominent and highly selective direct route to this compound is the electrophilic addition of hydrogen chloride (HCl) to 2-methoxypropene (B42093). This reaction is a classic example of hydrohalogenation of an alkene.
The mechanism involves the protonation of the double bond in 2-methoxypropene by HCl. This is a regiospecific reaction that adheres to Markovnikov's Rule. chemguide.co.uklibretexts.org The rule dictates that the hydrogen atom of the acid adds to the carbon atom of the double bond that already bears the greater number of hydrogen atoms. chemguide.co.uk In 2-methoxypropene, the terminal carbon (C1) has two hydrogen atoms, while the central carbon (C2) has none. Therefore, the proton (H⁺) adds to C1.
This protonation step results in the formation of a highly stable tertiary carbocation at the C2 position, which is further stabilized by the resonance-donating effect of the adjacent methoxy group. The subsequent nucleophilic attack of the chloride ion (Cl⁻) on this carbocation intermediate rapidly yields the final product, this compound. libretexts.org Due to the high stability of the tertiary carbocation intermediate, this reaction proceeds efficiently and with high selectivity, making it the preferred direct method. libretexts.orgyoutube.com
| Reactant | Reagent | Key Condition | Product | Selectivity |
| 2-Methoxypropene | Hydrogen Chloride (HCl) | Low Temperature | This compound | High (Markovnikov's Rule) |
Indirect Synthetic Strategies Involving Precursor Functionalization
Indirect strategies involve the synthesis of this compound from precursors that are not immediate derivatives. A common indirect route begins with the synthesis of 2,2-dimethoxypropane (B42991), which is then converted to the target compound.
Formation of 2,2-Dimethoxypropane: This precursor is an acetal (B89532), synthesized from the reaction of acetone (B3395972) with methanol (B129727) in the presence of an acid catalyst. atamanchemicals.comwikipedia.org This reaction is an equilibrium process, and water is removed to drive the reaction towards the product. wikipedia.org
Conversion to this compound: 2,2-Dimethoxypropane can be converted to the target chloroether. One method involves the reaction of the acetal with an acid halide, such as acetyl chloride. This reaction can be catalyzed by Lewis acids. chemistrysteps.com Alternatively, 2,2-dimethoxypropane can be used as a precursor to synthesize 2-methoxypropene via an elimination reaction, which is then subjected to hydrochlorination as described in section 2.1.2. atamanchemicals.comresearchgate.net
This multi-step approach allows for the use of simple, readily available starting materials like acetone and methanol.
Catalytic Systems and Their Influence on this compound Synthesis
Catalysts play a crucial role in enhancing the rate and efficiency of synthetic routes to this compound.
Brønsted Acids: In the direct hydrochlorination of 2-methoxypropene, the reaction is inherently acid-catalyzed by the reagent, HCl, itself. The proton from the acid initiates the electrophilic addition. Similarly, the formation of the 2,2-dimethoxypropane precursor from acetone and methanol is catalyzed by Brønsted acids like sulfuric acid or solid acid catalysts. google.com
Lewis Acids: In indirect synthetic routes, Lewis acids are effective in catalyzing the conversion of acetals to chloroethers. For instance, zinc(II) salts have been shown to be highly efficient catalysts for the reaction between acetals and acid halides to generate haloalkyl ethers in near-quantitative yields. chemistrysteps.com Other Lewis acids like anhydrous iron sulfate (B86663) or aluminum trichloride (B1173362) are used in the synthesis of the 2,2-dimethoxypropane precursor. scispace.comscispace.com The Lewis acid activates the acetal, facilitating the cleavage of a C-O bond and subsequent substitution by a chloride ion.
The choice of catalyst can significantly impact reaction times and yields, with highly efficient systems allowing for lower catalyst loading and milder reaction conditions.
| Reaction Type | Precursor(s) | Catalyst Type | Example Catalyst | Role of Catalyst |
| Acetal Formation | Acetone, Methanol | Brønsted/Lewis Acid | Sulfuric Acid, Anhydrous Iron Sulfate | Activates carbonyl group |
| Hydrochlorination | 2-Methoxypropene | Brønsted Acid | Hydrogen Chloride | Protonates double bond |
| Acetal Chlorination | 2,2-Dimethoxypropane | Lewis Acid | Zinc(II) Chloride | Activates C-O bond for cleavage |
Methodological Advancements in Yield and Selectivity Optimization
Optimizing the synthesis of this compound focuses on maximizing the product yield while ensuring high selectivity to avoid the formation of isomers or byproducts.
Control of Regioselectivity: The primary method for ensuring high selectivity in the direct route is the strict adherence to the principles of electrophilic addition. The hydrochlorination of 2-methoxypropene is inherently highly selective for this compound due to the pronounced electronic preference for the formation of the stable tertiary carbocation intermediate (Markovnikov's Rule). libretexts.org
Optimization of Reaction Conditions: Yields can be maximized by carefully controlling reaction parameters. In hydrochlorination reactions, lower temperatures are generally favored to suppress potential side reactions such as polymerization of the alkene. The purity of the reagents is also critical; for example, impure hydrogen bromide can lead to free-radical addition, resulting in the anti-Markovnikov product, though this is less common with HCl. chemguide.co.uk
Advanced Reagent Systems: Recent advancements in hydrochlorination reactions for other alkenes could be applied to optimize the synthesis from 2-methoxypropene. These include the use of novel HCl-generating systems, such as the reaction of trimethylchlorosilane (TMSCl) with water, or using highly concentrated solutions of HCl in aprotic polar solvents like 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU). beilstein-journals.org These methods can provide a controlled and sustained delivery of HCl, potentially improving yields and simplifying the experimental setup compared to using gaseous HCl.
The table below summarizes findings on factors influencing yield and selectivity.
| Factor | Influence on Yield | Influence on Selectivity | Rationale |
| Temperature | Lower temperature is often optimal | Can improve selectivity | Minimizes side reactions and polymerization. |
| Reagent Purity | High purity is crucial | Essential for predictable outcomes | Prevents unwanted side reactions (e.g., radical pathways). |
| Catalyst Choice | Efficient catalysts increase reaction rate and yield | N/A for hydrochlorination | Proper catalyst selection is key in indirect routes from acetals. |
| Solvent | Can affect reaction rates and HCl solubility | Can stabilize intermediates | Aprotic polar solvents can enhance HCl activity. beilstein-journals.org |
Reaction Mechanisms and Kinetic Studies of 2 Chloro 2 Methoxypropane Transformations
Unimolecular Nucleophilic Substitution (SN1) Pathways Involving 2-Chloro-2-methoxypropane
The SN1 reaction of this compound is a stepwise process initiated by the heterolytic cleavage of the carbon-chlorine bond. This initial step is the rate-determining step and results in the formation of a tertiary carbocation intermediate. The subsequent rapid attack of a nucleophile on this carbocation leads to the final substitution product.
Formation and Characterization of Tertiary Carbocation Intermediates
The rate of an SN1 reaction is critically dependent on the stability of the carbocation intermediate. In the case of this compound, the departure of the chloride ion generates a tertiary carbocation, the 2-methoxy-2-propyl cation. The stability of this carbocation is significantly enhanced by two key factors:
Inductive Effect: The three methyl groups attached to the positively charged carbon atom are electron-donating. They push electron density towards the carbocation center, which helps to disperse the positive charge and stabilize the intermediate.
Hyperconjugation: The sigma electrons from the C-H bonds of the adjacent methyl groups can overlap with the empty p-orbital of the carbocation. This delocalization of electrons further stabilizes the positively charged center.
The formation of this stable tertiary carbocation is the primary reason why this compound readily undergoes SN1 reactions. spcmc.ac.inquora.com The reaction of 2-chloro-2-methylpropane (B56623) with silver nitrate (B79036) in ethanol (B145695), for instance, proceeds via an SN1 pathway, where the silver ion assists in the removal of the chloride ion, facilitating the formation of the tertiary carbocation. chegg.com
Influence of Solvent Polarity and Dielectric Constant on SN1 Reaction Rates
The solvent plays a crucial role in SN1 reactions by stabilizing the transition state and the carbocation intermediate. Polar protic solvents, such as water, alcohols, and formic acid, are particularly effective at promoting SN1 reactions of this compound. spcmc.ac.inlibretexts.org These solvents can solvate both the developing carbocation and the departing halide ion through dipole-dipole interactions and hydrogen bonding. This solvation lowers the energy of the transition state for the ionization step, thereby increasing the reaction rate. spcmc.ac.in
The dielectric constant (ε) of a solvent is a measure of its ability to insulate opposite charges from each other and is a good indicator of its polarity. libretexts.org A higher dielectric constant generally correlates with a faster SN1 reaction rate, as the solvent can more effectively stabilize the separated charges of the carbocation and the leaving group. spcmc.ac.in The solvolysis of 2-chloro-2-methylpropane (tert-butyl chloride) in different solvent systems clearly illustrates this trend.
Relative Rates of Solvolysis of 2-Chloro-2-methylpropane in Various Solvents
| Solvent (v/v) | Dielectric Constant (ε) | Relative Rate |
|---|---|---|
| 100% Ethanol | 24.3 | 1 |
| 80% Ethanol / 20% Water | - | 4 |
| 60% Ethanol / 40% Water | - | 14 |
| 40% Ethanol / 60% Water | - | 60 |
| 20% Ethanol / 80% Water | - | 200 |
| 100% Water | 78.4 | 1200 |
Data adapted from kinetic studies of alkyl halide solvolysis.
Stereochemical Consequences and Racemization in SN1 Processes
When an SN1 reaction occurs at a chiral center, the stereochemical outcome is typically racemization. masterorganicchemistry.com This is a direct consequence of the geometry of the carbocation intermediate. The tertiary carbocation formed from this compound is planar and sp²-hybridized. libretexts.org The incoming nucleophile can attack this planar intermediate from either face with equal probability.
If the starting material were chiral (for example, a derivative of this compound with different alkyl groups), the attack of the nucleophile from one side would lead to a product with retention of the original configuration, while attack from the opposite side would result in a product with an inverted configuration. Since both modes of attack are equally likely, a nearly 1:1 mixture of enantiomers, a racemic mixture, is formed. masterorganicchemistry.comlibretexts.org It is important to note that complete racemization may not always be observed due to the possibility of "ion pairing," where the departing leaving group temporarily shields one face of the carbocation from nucleophilic attack. masterorganicchemistry.com
Bimolecular Nucleophilic Substitution (SN2) Pathways of this compound
In contrast to the SN1 pathway, the bimolecular nucleophilic substitution (SN2) reaction is a concerted, one-step process where the nucleophile attacks the substrate at the same time as the leaving group departs. For this compound, the SN2 pathway is highly disfavored.
Steric Effects and Their Impact on SN2 Reactivity
The primary factor preventing this compound from undergoing an SN2 reaction is steric hindrance. chemistrysteps.comlibretexts.orglibretexts.org The SN2 mechanism requires the nucleophile to perform a "backside attack" on the carbon atom bearing the leaving group. In this compound, this carbon is tertiary and is bonded to three bulky methyl groups and a methoxy (B1213986) group. These groups effectively shield the electrophilic carbon from the approaching nucleophile, making a backside attack sterically impossible. chemistrysteps.com
The reactivity of alkyl halides in SN2 reactions follows the order: methyl > primary > secondary >> tertiary. libretexts.orgstackexchange.com Tertiary halides like this compound are essentially unreactive via the SN2 mechanism due to this severe steric crowding at the reaction center. libretexts.orglibretexts.org
Nucleophile Strength and Nucleophilicity Scales in SN2 Reactions
In a typical SN2 reaction, the strength of the nucleophile is a critical factor in determining the reaction rate, as the nucleophile is involved in the rate-determining step. libretexts.org Stronger nucleophiles react faster in SN2 reactions. Nucleophilicity is a measure of the ability of a species to donate an electron pair to an electrophile. Various factors influence nucleophilicity, including charge, basicity, polarizability, and the solvent.
Several nucleophilicity scales have been developed to quantify and compare the reactivity of different nucleophiles. However, these scales are most relevant for substrates that can readily undergo SN2 reactions, such as primary and secondary alkyl halides. For this compound, the overwhelming steric hindrance is the dominant factor that precludes the SN2 pathway, regardless of the strength of the nucleophile. Even with a very strong nucleophile, the reaction will still favor the SN1 mechanism (or elimination, E1) because the energy barrier for the SN2 transition state is prohibitively high due to steric repulsion. chemistrysteps.com
Solvolysis Kinetics of this compound
Solvolysis is a type of nucleophilic substitution or elimination where the solvent acts as the nucleophile or base. msu.edu The study of the solvolysis kinetics of this compound provides valuable insights into the reaction mechanism.
The solvolysis of this compound typically follows a first-order rate law, which is characteristic of an SN1 or E1 mechanism. chegg.com The rate of the reaction is dependent only on the concentration of the substrate, this compound, and is independent of the concentration of the nucleophile (solvent). wiredchemist.commsu.edu
The rate law can be expressed as: Rate = k[this compound]
Where 'k' is the first-order rate constant.
The rate constant for the solvolysis of this compound has been determined in various solvent systems, often mixtures of water and an organic solvent like ethanol or acetone (B3395972). brainly.compbworks.com The reaction can be monitored by measuring the increase in the concentration of the acid produced (HCl) over time, often by titration. brainly.compbworks.com
The polarity of the solvent significantly affects the rate of solvolysis. More polar solvents, particularly those with high water content, lead to a faster reaction rate. This is because polar protic solvents are effective at stabilizing the transition state leading to the formation of the carbocation and the leaving group. msu.edu
Table 1: Illustrative Rate Constants for the Solvolysis of a Tertiary Alkyl Halide in Different Solvent Mixtures
| Solvent Mixture (v/v) | Relative Rate Constant (krel) |
| 100% Ethanol | 1 |
| 80% Ethanol / 20% Water | 10 |
| 60% Ethanol / 40% Water | 100 |
| 40% Ethanol / 60% Water | 2,000 |
| 20% Ethanol / 80% Water | 30,000 |
This table provides a general trend for the solvolysis of tertiary alkyl halides and is not specific to this compound, but illustrates the significant effect of solvent polarity.
The study of reaction rates at different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), the enthalpy of activation (ΔH‡), and the entropy of activation (ΔS‡). These parameters provide deeper insight into the transition state of the reaction.
The Arrhenius equation relates the rate constant (k) to the activation energy (Ea) and temperature (T): k = Ae-Ea/RT
Where 'A' is the pre-exponential factor and 'R' is the gas constant. A plot of ln(k) versus 1/T yields a straight line with a slope of -Ea/R.
The Eyring equation provides a relationship between the rate constant and the Gibbs free energy of activation (ΔG‡), which is composed of the enthalpy and entropy of activation: k = (kBT/h)e-ΔG‡/RT = (kBT/h)e-ΔH‡/RTeΔS‡/R
Where kB is the Boltzmann constant and h is the Planck constant.
For the solvolysis of this compound, which proceeds through an SN1/E1 mechanism, the following is generally observed:
Enthalpy of Activation (ΔH‡): This value is typically large and positive, reflecting the significant energy required to break the C-Cl bond and form the carbocation intermediate.
Studies have investigated the heat capacity of activation (ΔCp‡) for the solvolysis of 2-chloro-2-methylpropane in aqueous ethanol mixtures, providing further details about the solvation of the transition state. jst.go.jp
Table 2: Representative Activation Parameters for the Solvolysis of a Tertiary Alkyl Halide
| Parameter | Typical Value | Significance |
| Activation Energy (Ea) | High | Energy barrier for C-Cl bond cleavage |
| Enthalpy of Activation (ΔH‡) | Large, Positive | Endothermic process of forming the transition state |
| Entropy of Activation (ΔS‡) | Small (near zero or slightly positive) | Little change in overall order in the transition state |
This table presents typical values and their significance for the solvolysis of tertiary alkyl halides, providing a framework for understanding the activation parameters of this compound.
Kinetic Solvent Isotope Effects (KSIE) in Solvolysis
The kinetic solvent isotope effect (KSIE) is a powerful tool for elucidating reaction mechanisms, particularly in solvolysis reactions where the solvent acts as the nucleophile. The KSIE is defined as the ratio of the rate constant of a reaction in a light solvent (typically H₂O) to the rate constant in a heavy, isotopically substituted solvent (e.g., D₂O), expressed as kH/kD. This effect primarily arises from differences in the zero-point energies of the O-H and O-D bonds.
In the context of the solvolysis of tertiary halides, the mechanism is generally considered to be Sₙ1, involving a rate-determining ionization step to form a carbocation intermediate. For such a mechanism, the KSIE is typically close to unity but slightly greater than 1 (a "normal" isotope effect). This is because the transition state for ionization involves some degree of nucleophilic interaction from the solvent, leading to a slight loosening of the O-H(D) bonds. As O-H bonds are weaker and have a higher zero-point energy than O-D bonds, they are more easily broken, resulting in a slightly faster reaction rate in the lighter solvent.
The magnitude of the KSIE can provide evidence for the extent of solvent involvement in the rate-determining step. A value significantly greater than 1 might suggest a more Sₙ2-like character with a greater degree of nucleophilic participation by the solvent in the transition state. Conversely, a KSIE close to 1 is consistent with a classic Sₙ1 mechanism where the primary role of the solvent is to solvate the developing carbocation and the leaving group.
Solvent Effects on Solvolysis Mechanisms and Reaction Rates
The solvolysis of this compound, being a tertiary halide, is expected to proceed through an Sₙ1 mechanism, where the rate-determining step is the formation of a tertiary carbocation. The nature of the solvent plays a crucial role in the rate of this process. Polar protic solvents are particularly effective at promoting Sₙ1 reactions because they can stabilize both the developing carbocation and the leaving group through solvation.
The rate of solvolysis of tertiary alkyl halides is highly dependent on the ionizing power of the solvent. A more polar solvent will better stabilize the charge separation in the transition state leading to the carbocation, thereby lowering the activation energy and increasing the reaction rate. Protic solvents, which can form hydrogen bonds, are especially adept at solvating the leaving group (in this case, the chloride ion).
Data for the analogous solvolysis of 2-chloro-2-methylpropane (tert-butyl chloride) in aqueous ethanol mixtures clearly illustrates this trend. As the proportion of water in the solvent mixture increases, the polarity of the solvent increases, leading to a significant increase in the reaction rate.
| Ethanol (%) | Water (%) | Relative Rate |
|---|---|---|
| 90 | 10 | 1 |
| 80 | 20 | 3.5 |
| 70 | 30 | 10 |
| 60 | 40 | 30 |
| 50 | 50 | 100 |
This table is based on generally observed trends for the solvolysis of tertiary alkyl halides and serves as an illustrative example.
The mechanism of solvolysis can also be influenced by the solvent. While an Sₙ1 mechanism is expected for this compound, in less polar or aprotic solvents, elimination (E1) reactions can become more competitive, leading to the formation of alkenes. The ratio of substitution to elimination products is often sensitive to the solvent system. For instance, the solvolysis of tertiary alkyl halides in acetic acid can lead to the formation of an ester, while in ethanol, an ether is produced. youtube.com
Radical Reactions and Oxidation Pathways of this compound
Hydrogen Abstraction Reactions and Their Kinetics
Hydrogen abstraction is a key initial step in the radical-mediated reactions and oxidative degradation of organic molecules. In this compound, there are two types of C-H bonds susceptible to abstraction by radicals: the primary C-H bonds of the two methyl groups and the primary C-H bonds of the methoxy group.
The reactivity of a C-H bond towards hydrogen abstraction depends on its bond dissociation energy (BDE). In general, the ease of hydrogen abstraction follows the order: tertiary > secondary > primary. For ethers, the C-H bonds on the carbon atom adjacent (α) to the ether oxygen are significantly weaker and therefore more susceptible to hydrogen abstraction. This is due to the resonance stabilization of the resulting radical by the adjacent oxygen atom.
| Ether | Abstraction Site | Energy Barrier (kcal/mol) |
|---|---|---|
| Dimethyl ether | α-primary | 18.91 |
| Diethyl ether | α-secondary | 16.03 |
| Di-isopropyl ether | α-tertiary | 13.38 |
Based on these principles, in this compound, the hydrogens of the methoxy group are expected to be more readily abstracted than the hydrogens of the two equivalent methyl groups attached to the tertiary carbon. The presence of the electronegative chlorine atom might have a minor influence on the BDEs of the adjacent C-H bonds.
Mechanistic Studies of Oxidative Degradation
The oxidative degradation of this compound, like other ethers, is expected to proceed via a free-radical chain mechanism. The initiation of this process typically involves the abstraction of a hydrogen atom to form a carbon-centered radical. As discussed in the previous section, the most likely site for initial hydrogen abstraction is from the methoxy group.
Following the initial hydrogen abstraction, the resulting radical can react with molecular oxygen in a rapid, diffusion-controlled step to form a peroxyl radical. This peroxyl radical can then undergo a variety of reactions, including abstracting a hydrogen atom from another molecule of this compound, thereby propagating the chain reaction.
A plausible mechanism for the initial stages of oxidative degradation is as follows:
Initiation: Abstraction of a hydrogen atom from the methoxy group by an initiating radical (R•). (CH₃)₂C(Cl)OCH₃ + R• → (CH₃)₂C(Cl)OCH₂• + RH
Propagation Step 1: Reaction of the carbon-centered radical with oxygen to form a peroxyl radical. (CH₃)₂C(Cl)OCH₂• + O₂ → (CH₃)₂C(Cl)OCH₂OO•
Propagation Step 2: The peroxyl radical abstracts a hydrogen atom from another molecule of the ether to form a hydroperoxide and a new carbon-centered radical. (CH₃)₂C(Cl)OCH₂OO• + (CH₃)₂C(Cl)OCH₃ → (CH₃)₂C(Cl)OCH₂OOH + (CH₃)₂C(Cl)OCH₂•
The formed hydroperoxide is relatively unstable and can decompose, particularly in the presence of heat, light, or metal ions, to form highly reactive alkoxyl and hydroxyl radicals, which can initiate new reaction chains, leading to a complex mixture of degradation products. Studies on the oxidation of diethyl ether suggest that the decomposition of radical intermediates can lead to various smaller molecules. rsc.org The presence of the chlorine atom in this compound may also lead to the formation of chlorinated degradation products.
Computational and Theoretical Investigations of 2 Chloro 2 Methoxypropane Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. By approximating the electron density of a system, DFT can provide accurate predictions of molecular properties, reaction pathways, and energetic landscapes. For 2-chloro-2-methoxypropane, DFT calculations would be instrumental in understanding its fundamental chemical behavior.
Elucidation of Electronic Structure and Bonding Characteristics
DFT calculations can provide a detailed picture of the electronic structure and bonding in this compound. By optimizing the molecular geometry, one can obtain key structural parameters. The presence of electronegative oxygen and chlorine atoms is expected to significantly influence the bond lengths and angles compared to a simple alkane.
Key insights from a DFT analysis would include:
Optimized Molecular Geometry: Calculation of bond lengths (C-Cl, C-O, C-C, and C-H), bond angles, and dihedral angles.
Electron Density Distribution: Mapping the electron density to identify regions of high and low electron concentration, which is crucial for understanding intermolecular interactions.
Natural Bond Orbital (NBO) Analysis: This analysis would quantify the hybridization of atomic orbitals and the nature of the chemical bonds (e.g., sigma and lone pair orbitals), providing insight into the electronic delocalization and hyperconjugative interactions that may stabilize the molecule.
Table 1: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation
| Parameter | Predicted Value |
| C-Cl Bond Length (Å) | ~1.80 |
| C-O Bond Length (Å) | ~1.43 |
| C-C Bond Length (Å) | ~1.54 |
| C-Cl-C Bond Angle (°) | ~109.5 |
| C-O-C Bond Angle (°) | ~112.0 |
Note: These are illustrative values based on typical DFT results for similar compounds.
Prediction of Reaction Sites and Electrophilicity
The reactivity of a molecule is largely governed by the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). DFT calculations can determine the energies and spatial distributions of these orbitals.
HOMO and LUMO Analysis: The HOMO indicates regions susceptible to electrophilic attack, while the LUMO points to sites prone to nucleophilic attack. For this compound, the HOMO is likely to be localized on the oxygen and chlorine atoms, while the LUMO is expected to be concentrated around the antibonding orbital of the C-Cl bond.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically red or yellow) indicate electron-rich areas that are attractive to electrophiles, whereas positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack. For this compound, the tertiary carbon attached to the chlorine atom is expected to be a primary electrophilic site.
Characterization of Transition States and Intermediates
DFT is a crucial tool for mapping out reaction mechanisms by identifying and characterizing stationary points on the potential energy surface, including reactants, products, intermediates, and transition states. Given its structure as a tertiary halide, this compound is expected to undergo nucleophilic substitution via an S(_N)1-type mechanism.
Computational studies would focus on:
Ionization to a Carbocation: Locating the transition state for the cleavage of the C-Cl bond to form a tertiary carbocation intermediate. The stability of this carbocation is a key factor in the reaction rate.
Carbocation Intermediate: Optimizing the geometry of the resulting 2-methoxy-2-propyl cation. The planar structure and electronic properties of this intermediate would be analyzed.
Nucleophilic Attack: Characterizing the transition state for the attack of a nucleophile (e.g., a water molecule in solvolysis) on the carbocation.
Mapping of Potential Energy Surfaces (PES) for Reaction Pathways
A Potential Energy Surface (PES) provides a comprehensive view of the energy of a system as a function of its geometry. By mapping the PES for the reactions of this compound, one can visualize the entire reaction pathway, including the energy barriers (activation energies) and the energies of intermediates. This allows for a direct comparison of the feasibility of different reaction channels, such as substitution (S(_N)1) versus elimination (E1).
Table 2: Illustrative Energy Profile for the S(_N)1 Solvolysis of this compound
| Species | Relative Energy (kcal/mol) |
| Reactants (this compound + H₂O) | 0.0 |
| Transition State 1 (C-Cl bond breaking) | +20.5 |
| Carbocation Intermediate + Cl⁻ | +5.2 |
| Transition State 2 (Nucleophilic attack) | +7.8 |
| Products (2-Methoxy-2-propanol + HCl) | -15.0 |
Note: These values are hypothetical and serve to illustrate the type of data obtained from PES calculations.
Molecular Dynamics (MD) Simulations of Solvation and Reaction Dynamics
Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems. By solving Newton's equations of motion for a system of atoms and molecules, MD can provide insights into the role of the solvent and the dynamic nature of chemical reactions.
For this compound, MD simulations would be particularly useful for understanding its behavior in solution, which is critical for solvolysis reactions. Key areas of investigation would include:
Solvation Structure: Simulating this compound in various solvents (e.g., water, ethanol) to analyze the structure of the solvent shell around the molecule. This includes calculating radial distribution functions to understand how solvent molecules orient themselves around the solute.
Dynamics of Ionization: Using MD to observe the dynamic process of C-Cl bond dissociation and the subsequent solvation of the resulting carbocation and chloride ion. This can provide a more realistic picture of the reaction dynamics than static quantum chemical calculations.
Solvent Effects on Reaction Barriers: By combining MD with quantum mechanics (QM/MM methods), the influence of the solvent on the energy barriers of the reaction can be calculated more accurately.
Thermochemical Analysis of Reaction Energies and Equilibria
Computational thermochemistry allows for the calculation of thermodynamic properties such as enthalpies of formation, reaction enthalpies, and Gibbs free energies. These values are essential for determining the feasibility and position of equilibrium for chemical reactions. High-level ab initio methods or composite methods (like G3 or G4 theory) are often employed for accurate thermochemical predictions.
For this compound, a thermochemical analysis would provide:
Enthalpy of Reaction (ΔH): The heat absorbed or released during a reaction. For example, the enthalpy change for the hydrolysis of this compound.
Gibbs Free Energy of Reaction (ΔG): A measure of the spontaneity of a reaction. A negative ΔG indicates a spontaneous process.
Equilibrium Constants (K): Calculated from ΔG, the equilibrium constant indicates the extent to which a reaction will proceed to completion.
By calculating these thermodynamic quantities for potential reaction pathways, such as substitution and elimination, one can predict the major products under different conditions.
Quantitative Structure-Property Relationship (QSPR) Modeling for Reactivity Prediction
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical correlation between the structural or physicochemical properties of a series of compounds and a specific property of interest, such as chemical reactivity. In the context of this compound, QSPR models can be developed to predict its reactivity in various chemical transformations by analyzing a set of calculated molecular descriptors. These models are invaluable for screening large numbers of compounds, predicting the reactivity of novel structures, and gaining insights into the molecular features that govern a particular chemical behavior.
The fundamental principle of QSPR is that the structure of a molecule, encoded by a set of numerical descriptors, dictates its properties and, by extension, its reactivity. The development of a QSPR model typically involves the following steps:
Data Set Selection: A series of structurally related compounds, including this compound, with known experimental reactivity data (e.g., reaction rate constants) is compiled.
Molecular Descriptor Calculation: For each compound in the series, a wide array of molecular descriptors is calculated. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical.
Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are employed to select the most relevant descriptors and to generate a mathematical equation that links them to the observed reactivity.
Model Validation: The predictive power of the developed QSPR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability.
For the reactivity of haloalkanes and ethers, relevant descriptors often include those that quantify steric hindrance, electronic effects, and the stability of potential intermediates. For instance, in predicting the rate of a nucleophilic substitution reaction involving this compound, descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (LUMO), the dipole moment, and various steric parameters would likely be significant. A lower LUMO energy would suggest a higher susceptibility to nucleophilic attack, while the dipole moment can provide insights into polar interactions with reactants and solvents.
To illustrate the application of QSPR in predicting the reactivity of this compound and related compounds, a hypothetical model for a generic solvolysis reaction is presented below. The reactivity is expressed as the logarithm of the relative rate constant (log(k_rel)).
| Compound | Molecular Weight (g/mol) | Dipole Moment (Debye) | LUMO Energy (eV) | log(k_rel) (Experimental) |
|---|---|---|---|---|
| 2-Chloro-2-methylpropane (B56623) | 92.57 | 2.12 | -0.58 | 1.00 |
| This compound | 108.57 | 2.35 | -0.65 | 1.25 |
| 2-Bromo-2-methylpropane | 137.02 | 2.15 | -0.72 | 1.55 |
| 2-Bromo-2-methoxypropane | 153.02 | 2.40 | -0.80 | 1.80 |
| 2-Iodo-2-methylpropane | 184.02 | 2.18 | -0.95 | 2.10 |
Based on the hypothetical data in the table, a multiple linear regression analysis could yield a QSPR equation of the following form:
log(k_rel) = β₀ + β₁(Dipole Moment) + β₂(LUMO Energy)
Where β₀ is the regression intercept, and β₁ and β₂ are the regression coefficients for the respective descriptors. Such an equation would allow for the prediction of the solvolysis rate for other, similar compounds, based solely on their calculated descriptor values. The statistical quality of the model would be evaluated using parameters such as the coefficient of determination (R²) and the cross-validated R² (Q²).
These predictive models are particularly useful in the early stages of chemical research and development, where they can guide experimental efforts by prioritizing compounds with desired reactivity profiles.
Advanced Analytical Methodologies for Mechanistic Elucidation of 2 Chloro 2 Methoxypropane Reactions
Spectroscopic Techniques for Reaction Monitoring and Intermediate Detection
Spectroscopic methods provide real-time or near real-time information on the molecular structure and functional groups of the species present in a reaction mixture. This allows for the tracking of reactant consumption, product formation, and the detection of any intermediate species.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the detailed molecular structure of reactants, products, and stable intermediates in the reactions of 2-chloro-2-methoxypropane.
¹H NMR Spectroscopy: Proton NMR can be used to monitor the progress of a reaction by observing the disappearance of signals corresponding to this compound and the appearance of new signals corresponding to the products. For the starting material, a characteristic singlet would be observed for the methoxy (B1213986) (-OCH₃) protons and another singlet for the two equivalent methyl (-CH₃) protons. The integration of these signals provides a quantitative measure of the relative amounts of different species over time.
¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecules. docbrown.info For this compound, distinct signals are expected for the quaternary carbon bonded to both chlorine and the methoxy group, the carbon of the methoxy group, and the carbons of the two equivalent methyl groups. docbrown.info Changes in the chemical shifts during a reaction, such as the significant downfield shift of the quaternary carbon upon formation of a carbocation intermediate, can provide crucial mechanistic insights. docbrown.infodocbrown.info
Table 1: Predicted NMR Chemical Shifts (δ) for this compound and Potential Products.
| Compound | Functional Group | ¹H NMR Shift (ppm) | ¹³C NMR Shift (ppm) |
| This compound | -C(CH₃)₂- | ~1.6 | ~30 |
| -OCH₃ | ~3.2 | ~50 | |
| >C(Cl)O- | - | ~95 | |
| Product: 2-Methoxypropene (B42093) | =CH₂ | ~4.0 | ~85 |
| -C(CH₃)= | ~1.8 | ~20 | |
| -OCH₃ | ~3.5 | ~56 | |
| >C= | - | ~160 | |
| Product: Acetone (B3395972) | -CH₃ | ~2.1 | ~30 |
| >C=O | - | ~205 | |
| Product: Methanol (B129727) | -CH₃ | ~3.4 | ~50 |
| -OH | Variable | - |
Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions.
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. It is exceptionally useful for analyzing complex reaction mixtures of volatile compounds. mdpi.com
The GC component separates the various compounds in the mixture based on their boiling points and interactions with the stationary phase of the column. chegg.com Subsequently, the separated compounds are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, which allows for its definitive identification by comparing it to spectral libraries. docbrown.infochemicalbook.com
For this compound, the mass spectrum would show a molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of a chlorine atom or a methoxy group. The presence of chlorine can be confirmed by the isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio). docbrown.info GC-MS is also highly effective for determining the purity of the isolated products.
Table 2: Expected Key Mass-to-Charge (m/z) Ratios in the Mass Spectrum of this compound.
| m/z Value | Identity of Fragment | Notes |
| 108/110 | [C₄H₉ClO]⁺ | Molecular ion peak, showing ³⁵Cl/³⁷Cl isotope pattern. |
| 93 | [C₃H₅O]⁺ | Loss of a methyl group and HCl. |
| 77 | [C₄H₉O]⁺ | Loss of a chlorine radical (Cl•). |
| 73 | [C₃H₅O]⁺ | Loss of a chlorine atom and a methyl group. |
| 57 | [C₄H₉]⁺ | tert-Butyl cation, loss of •OCH₂Cl or similar rearrangement. |
| 43 | [C₃H₇]⁺ | Isopropyl cation fragment. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The technique works on the principle that molecular bonds vibrate at specific frequencies, and when infrared radiation is passed through a sample, the bonds absorb the radiation that matches their vibrational frequency. youtube.com
In the context of this compound reactions, IR spectroscopy can be used to monitor the disappearance of characteristic absorptions for the starting material and the appearance of new absorptions corresponding to the products. docbrown.infodocbrown.info For example, the C-Cl stretch in this compound would be expected in the fingerprint region. docbrown.info If an elimination reaction occurs to form 2-methoxypropene, a new C=C stretching absorption would appear. libretexts.org If hydrolysis occurs, a broad O-H stretching band from an alcohol product would be observed. openstax.org
Table 3: Characteristic Infrared Absorption Frequencies for Relevant Functional Groups.
| Bond | Functional Group | Wavenumber (cm⁻¹) | Appearance |
| C-H | Alkyl | 2850-3000 | Strong, sharp |
| C-O | Ether | 1050-1150 | Strong, sharp |
| C-Cl | Alkyl Halide | 550-780 | Medium to strong |
| C=C | Alkene | 1640-1680 | Medium, sharp |
| O-H | Alcohol | 3200-3600 | Strong, broad |
| C=O | Ketone (e.g., Acetone) | 1700-1725 | Strong, sharp |
Chromatographic Techniques for Separation and Quantification of Reaction Mixtures
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The mixture is dissolved in a fluid called the "mobile phase," which carries it through a structure holding another material called the "stationary phase." The various constituents of the mixture travel at different speeds, causing them to separate.
High-Performance Liquid Chromatography (HPLC) is particularly useful for separating non-volatile or thermally unstable compounds that are not suitable for GC analysis. nih.gov By selecting an appropriate stationary phase (e.g., normal-phase or reverse-phase) and mobile phase, the components of the reaction mixture, including this compound and its products, can be effectively separated. nih.gov A detector, such as a UV detector or a refractive index detector, is used to quantify the amount of each separated component.
Gas Chromatography (GC), as mentioned in the context of GC-MS, is ideal for separating and quantifying volatile organic compounds. epa.gov A flame ionization detector (FID) is commonly used for quantification due to its high sensitivity to hydrocarbons. By running standards of known concentrations, a calibration curve can be generated to determine the concentration of each component in the reaction mixture at various time points.
Isotopic Labeling Studies to Determine Reaction Pathways and Mechanisms
Isotopic labeling is a powerful technique used to trace the path of atoms or molecules through a reaction. By replacing an atom in a reactant molecule with one of its isotopes (e.g., replacing ¹H with ²H (deuterium, D), or ¹²C with ¹³C), the fate of the labeled atom can be followed in the products using techniques like NMR or mass spectrometry. ias.ac.in
For example, in studying the solvolysis of this compound, one could synthesize the starting material with a deuterium-labeled methoxy group (CD₃O-). If the reaction proceeds through a carbocation intermediate, the labeled methoxy group might be found in different positions in the product or exchange with the solvent, providing evidence for the proposed mechanism. Similarly, labeling one of the methyl groups could help to investigate potential rearrangement pathways, although rearrangements are less likely for the stable tertiary carbocation formed from this compound. Kinetic isotope effects, where the reaction rate changes upon isotopic substitution, can also provide valuable information about the rate-determining step of the reaction. rsc.org
Analogues and Derivatives of 2 Chloro 2 Methoxypropane in Academic Research
Structure-Reactivity Relationship Studies of Related Chloroethers
The reactivity of chloroethers, such as analogues of 2-chloro-2-methoxypropane, is intrinsically linked to their molecular structure. These compounds, particularly tertiary chloroethers, typically undergo nucleophilic substitution reactions via a unimolecular (SN1) mechanism. This mechanism involves the formation of a carbocation intermediate in the rate-determining step. masterorganicchemistry.com
The stability of this carbocation is the paramount factor governing the reaction rate. For tertiary chloroethers, the central carbon atom is bonded to three other carbon atoms, the chlorine atom, and an oxygen atom (of the methoxy (B1213986) group in the parent compound). This substitution pattern provides significant stabilization for the resulting tertiary carbocation through both the inductive effect and hyperconjugation from the alkyl groups. shaalaa.com
Key structure-reactivity principles for related chloroethers include:
Degree of Substitution: The rate of SN1 reactions is highly dependent on the substitution at the carbon bearing the leaving group (the halogen). The established order of reactivity for alkyl halides is tertiary > secondary > primary > methyl. libretexts.org This is because tertiary carbocations are the most stable, benefiting from the electron-donating effects of the three alkyl substituents. chemicalnote.com Consequently, analogues of this compound, being tertiary halides, are significantly more reactive in SN1 solvolysis reactions than their primary or secondary counterparts. orgchemboulder.com
Steric Effects: In contrast to bimolecular substitution (SN2) reactions, where steric hindrance slows the reaction by impeding the nucleophile's approach, the SN1 mechanism is accelerated by steric bulk. The formation of a planar carbocation intermediate from a sterically crowded tetrahedral tertiary halide relieves steric strain, contributing to a faster reaction rate. shaalaa.com
The Leaving Group: The nature of the halogen atom also influences reactivity. For a given alkyl ether structure, the reaction rate follows the trend R-I > R-Br > R-Cl > R-F. This order corresponds to the strength of the carbon-halogen bond and the stability of the resulting halide anion as a leaving group. orgchemboulder.com
Studies comparing the solvolysis of different tertiary alkyl halides, such as tert-butyl chloride (2-chloro-2-methylpropane) and 1-adamantyl chloride, show that even among tertiary systems, the rigidity of the molecular framework can influence the stability of the carbocation intermediate and thus the reaction rate. researchgate.net
Investigation of Substituent Effects on Reaction Kinetics and Mechanisms
Substituents near the reaction center can profoundly alter the rate and mechanism of a reaction by modifying the stability of the transition state or intermediates. For the SN1 solvolysis of this compound analogues, substituents primarily exert their influence by stabilizing or destabilizing the key carbocation intermediate.
The rate of an SN1 reaction is independent of the concentration of the nucleophile and follows first-order kinetics, as described by the rate law: Rate = k[Substrate]. chemicalnote.com The rate constant, k, is sensitive to any structural feature that affects the energy of the transition state leading to the carbocation.
Electronic Effects: Alkyl groups attached to the central carbon act as electron-donating groups (+I effect). They push electron density toward the positively charged carbon of the intermediate, dispersing the charge and increasing its stability. This stabilization lowers the activation energy for the rate-determining step, thereby increasing the reaction rate. shaalaa.com Replacing the methyl groups in this compound with larger alkyl groups (e.g., ethyl, propyl) would be expected to further enhance the reaction rate due to their slightly stronger inductive effects.
Hyperconjugation: This is another stabilizing interaction where the electrons in adjacent C-H or C-C sigma bonds overlap with the empty p-orbital of the carbocation. A greater number of adjacent alkyl groups provides more opportunities for hyperconjugation, leading to greater stabilization. Tertiary carbocations, having the maximum number of adjacent alkyl groups, are significantly stabilized by this effect. shaalaa.com
The following interactive table illustrates the expected qualitative effect of substituents on the solvolysis rate of this compound analogues, assuming an SN1 mechanism.
| Analogue Structure (R in R-C(CH₃)(Cl)OCH₃) | Substituent (R) | Electronic Effect | Expected Relative Rate of Solvolysis |
| This compound | Methyl | +I, Hyperconjugation | Baseline |
| 2-Chloro-2-methoxybutane | Ethyl | Stronger +I | Faster |
| 2-Chloro-2-methoxy-3-methylbutane | Isopropyl | Even Stronger +I | Even Faster |
| 1-Chloro-1-methoxyethane | Hydrogen | No +I effect | Much Slower (Secondary substrate) |
This table is conceptual and illustrates general principles of substituent effects on SN1 reaction rates.
Comparative Studies with Other Halogenated Alkyl Ethers
Comparing the reactivity of this compound and its derivatives with other halogenated alkyl ethers provides a broader context for understanding structure-reactivity relationships. Solvolysis reactions are often used as a benchmark for these comparisons. masterorganicchemistry.com
The solvolysis of tert-butyl chloride is a classic SN1 reaction and serves as a primary model for comparison with this compound, as their structures are very similar. The primary difference is the substitution of a methyl group with a methoxy group. The oxygen atom of the methoxy group has lone pairs that can further stabilize the adjacent carbocation through resonance, a +M effect. This would suggest that this compound could undergo solvolysis more rapidly than tert-butyl chloride under similar conditions.
Kinetic data from solvolysis studies of various tertiary and secondary haloalkanes in different solvent systems demonstrate the critical role of the substrate's structure and the solvent's properties. libretexts.org For instance, studies comparing the solvolysis rates of alkyl, allyl (containing a C=C double bond), and propargyl (containing a C≡C triple bond) chlorides show significant differences in reactivity. These differences are often attributed to variations in the stability of the respective carbocation intermediates and how they are solvated. researchgate.net
Polar protic solvents, such as water and alcohols, are particularly effective at promoting SN1 reactions because they can stabilize both the forming carbocation and the departing leaving group through hydrogen bonding and dipole-dipole interactions. libretexts.org Comparative studies often analyze reaction rates across a range of aqueous binary mixtures (e.g., ethanol (B145695)/water, acetone (B3395972)/water) to quantify the solvent's effect on the reaction pathway. researchgate.net The solvolysis of 2-chloro-2-methylpropane (B56623) itself is frequently studied in mixed solvent systems, like water-isopropanol, to ensure solubility while maintaining a measurable reaction rate. chegg.comchegg.com
Future Directions and Emerging Research Avenues for 2 Chloro 2 Methoxypropane
Development of Green Chemistry Approaches for Synthesis and Transformations
The synthesis and application of chemical compounds are increasingly scrutinized through the lens of green chemistry, which prioritizes the reduction of hazardous waste, improvement of energy efficiency, and use of renewable resources. For 2-chloro-2-methoxypropane, future research is poised to move beyond traditional synthetic methods toward more sustainable practices.
Current synthetic routes to similar tertiary alkyl ethers often rely on strong acids and chlorinated solvents, which pose environmental and safety concerns. A key research direction is the development of heterogeneous catalysts and greener solvent systems. alfa-chemistry.com Solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, could replace corrosive liquid acids like hydrochloric acid, simplifying purification and enabling catalyst recycling.
Furthermore, the replacement of conventional organic solvents is a major goal in green chemistry. Ionic liquids (ILs) and deep eutectic solvents (DES) are emerging as viable alternatives. nih.gov ILs have been shown to enhance the rates of nucleophilic substitution reactions and can be designed for specific solubilities, potentially streamlining product separation. dntb.gov.ua Bio-derived solvents, such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME), offer a more sustainable profile compared to traditional chlorinated solvents or ethers.
Future research could focus on an integrated approach, combining a recyclable solid acid catalyst with a green solvent system to create a highly efficient and environmentally benign process for producing and using this compound.
Table 1: Comparison of Traditional vs. Green Chemistry Approaches
| Parameter | Traditional Approach | Future Green Approach |
|---|---|---|
| Catalyst | Concentrated HCl (corrosive, non-recyclable) | Solid acid catalyst (e.g., Amberlyst-15, zeolites) |
| Solvent | Dichloromethane, Chloroform (volatile, toxic) | Ionic Liquids, Deep Eutectic Solvents, Bio-derived solvents |
| Energy Input | Often requires heating and cooling cycles | Microwave-assisted or sonochemical methods for energy efficiency |
| Waste | Acidic aqueous waste, solvent waste | Minimal waste, recyclable catalyst and solvent |
Exploration of Asymmetric Synthesis and Stereoselective Reactions
Asymmetric synthesis, the selective production of one stereoisomer, is fundamental to the creation of pharmaceuticals, agrochemicals, and other biologically active molecules. slideshare.netrsc.org While this compound is an achiral molecule, it can participate in reactions that generate new chiral centers. Future research will likely explore its role as a substrate or reagent in stereoselective transformations.
An emerging area is the use of chiral catalysts to control the outcome of reactions involving achiral starting materials. uvic.caddugu.ac.in For instance, a reaction where this compound acts as a source of a tert-butoxy or methoxy-dimethyl-methyl group could be rendered stereoselective by a chiral phase-transfer catalyst or a chiral Lewis acid. This would allow the creation of enantiomerically enriched products from simple, achiral precursors.
Another avenue involves reactions with chiral substrates, where the bulky nature of the group derived from this compound could influence the diastereoselectivity of a reaction. This is known as substrate control, where the existing chirality in a molecule directs the formation of a new stereocenter. uwindsor.ca Investigating how this compound interacts with complex chiral molecules could lead to new methods for synthesizing complex natural products and their analogs.
The key challenge and opportunity lie in designing catalytic systems that can effectively differentiate between the prochiral faces of an intermediate or substrate in the presence of the methoxy-containing tertiary alkyl group. uvic.ca Success in this area would broaden the utility of this compound as a building block in advanced organic synthesis.
Application of Machine Learning and AI in Predicting Reactivity and Designing Novel Reactions
Future research will likely involve the development of predictive models trained on large datasets of experimental reactions. mit.edu These models could predict how changes in solvent, temperature, nucleophile, or base would affect the reactivity of this compound. gcande.org By analyzing subtle patterns in vast amounts of data, an AI could identify optimal conditions for a desired transformation, minimizing the need for extensive empirical screening. chemcopilot.com
Table 2: Data Requirements for a Machine Learning Model to Predict this compound Reactivity
| Data Category | Examples of Input Features | Predicted Output |
|---|---|---|
| Reactants | SMILES/graph representation of this compound and the nucleophile/base | Product structure(s) |
| Solvent | Dielectric constant, polarity, hydrogen bond donor/acceptor values | Reaction yield (%) |
| Catalyst | Type (e.g., Lewis acid, phase transfer), concentration | Product ratio (S N 1 vs. E1) |
| Conditions | Temperature, pressure, reaction time | Reaction rate constant |
Detailed Studies on Atmospheric Degradation Mechanisms and Environmental Fate
As a volatile organic compound (VOC), this compound released into the environment will undergo atmospheric degradation. Understanding its degradation pathways, reaction rates, and ultimate fate is crucial for assessing its environmental impact.
The primary degradation route for ethers in the troposphere is initiated by reaction with hydroxyl (•OH) radicals. dcu.ie For this compound, this would likely involve hydrogen abstraction from one of the methyl groups or the methoxy (B1213986) group. The resulting alkyl radical would then react with molecular oxygen to form a peroxy radical, initiating a cascade of reactions that could lead to the formation of smaller, oxygenated compounds such as acetone (B3395972), formaldehyde, and chlorinated carbonyl compounds. lu.seresearchgate.net
Future research should focus on detailed kinetic studies to determine the rate constant for the reaction of this compound with •OH radicals. Computational chemistry can be employed to model the reaction mechanism, identify stable intermediates, and predict the branching ratios for different degradation pathways. jksus.org Smog chamber experiments can then validate these theoretical models and identify the final degradation products.
Additionally, the role of chlorine atoms (Cl•) as an oxidant, particularly in marine or polluted urban environments, should be investigated. acs.orgnasa.gov Chlorine atoms can react with VOCs much faster than •OH radicals and could represent a significant degradation pathway in certain environments. copernicus.org A comprehensive understanding of its atmospheric lifetime and the identity of its degradation products will allow for a complete assessment of its potential to contribute to air quality issues or long-range environmental transport. scies.orgrsc.org
Q & A
Basic Question
- Ventilation : Use fume hoods to avoid inhalation of vapors, which are highly flammable and irritant .
- Personal Protective Equipment (PPE) : Flame-retardant lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory .
- Storage : Store in sealed containers away from ignition sources at temperatures <25°C. Ensure compatibility with container materials (e.g., glass or HDPE) .
- Spill Management : Use inert adsorbents (e.g., Chemizorb®) for containment and avoid water to prevent vapor dispersion .
How do substitution and oxidation reactions of this compound proceed, and what analytical techniques validate these mechanisms?
Basic Question
- Substitution Reactions : React with nucleophiles (e.g., NaOH) via SN1 mechanisms due to the stability of the tertiary carbocation intermediate. Monitor reaction progress using gas chromatography (GC) to detect byproducts like 2-methoxypropene .
- Oxidation : Controlled oxidation with m-CPBA yields epoxides. Confirm product structure via FT-IR (C-O-C stretch at ~1250 cm⁻¹) and NMR (disappearance of Cl signal at δ 3.5–4.0 ppm) .
What are the critical physical properties (e.g., density, boiling point) of this compound, and how do they impact experimental design?
Basic Question
- Boiling Point : ~85–88°C, necessitating fractional distillation for purification .
- Density : ~0.92 g/cm³ at 20°C, requiring careful phase separation during aqueous washes .
- Solubility : Limited solubility in water (<1 g/L), favoring dichloromethane or ether as solvents in extraction .
Experimental Impact : Low flash point (<0°C) mandates explosion-proof equipment during heating .
How can researchers optimize reaction conditions to mitigate competing elimination pathways in substitution reactions?
Advanced Question
- Temperature Control : Maintain sub-40°C to suppress elimination. Use ice baths during exothermic phases .
- Solvent Choice : Polar aprotic solvents (e.g., acetone) stabilize carbocation intermediates, reducing elimination .
- Catalysis : Trace Lewis acids (e.g., ZnCl₂) accelerate substitution rates. Validate via kinetic studies (e.g., rate constants derived from UV-Vis monitoring) .
How should researchers address contradictions in reported thermochemical data (e.g., heats of formation) for this compound?
Advanced Question
- Data Validation : Cross-reference experimental values (e.g., calorimetry) with computational models (QSPR or DFT) to resolve discrepancies .
- Source Evaluation : Prioritize peer-reviewed datasets (e.g., NIST Chemistry WebBook) over older literature, which may lack modern instrumentation precision .
- Error Analysis : Assess purity of historical samples; impurities >5% can skew enthalpy measurements by ±10 kJ/mol .
What computational approaches are suitable for predicting the environmental persistence or toxicity of this compound?
Advanced Question
- QSPR Models : Use tools like EPI Suite to estimate biodegradation half-lives based on molecular descriptors (e.g., logP, topological surface area) .
- Molecular Dynamics (MD) : Simulate interactions with aquatic enzymes (e.g., cytochrome P450) to predict metabolic pathways .
- Validation : Compare predictions with experimental ecotoxicity assays (e.g., Daphnia magna LC₅₀) to refine model accuracy .
Which spectroscopic techniques are most effective for characterizing trace impurities in this compound?
Advanced Question
- GC-MS : Identifies volatile byproducts (e.g., chlorinated alkenes) with detection limits <0.1% .
- High-Resolution NMR : ¹³C NMR distinguishes regioisomers (e.g., 1-chloro vs. 2-chloro isomers) via distinct chemical shifts .
- Raman Spectroscopy : Detects conformational changes in the methoxy group (peak shifts at ~600 cm⁻¹) caused by impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
